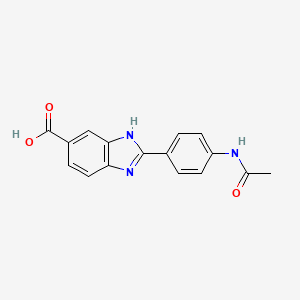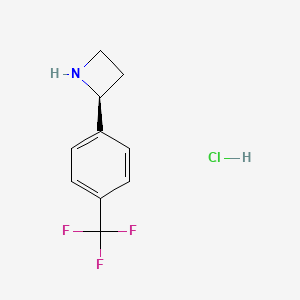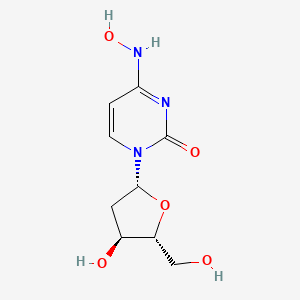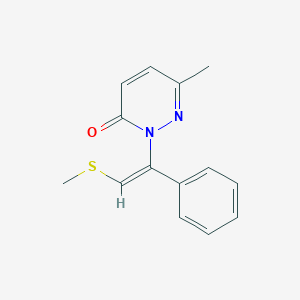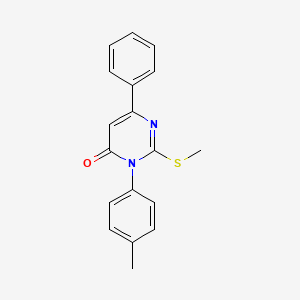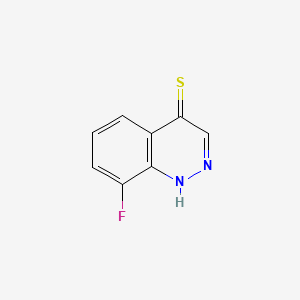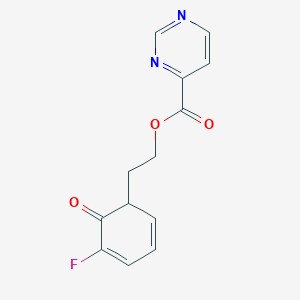
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is a quaternary ammonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a methacryloyloxy group, which imparts reactivity, and a pyridinium ion, which contributes to its ionic nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide typically involves the quaternization of 4-methylpyridine with 2-(methacryloyloxy)ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methylpyridine in an aprotic solvent.
- Add 2-(methacryloyloxy)ethyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers.
Hydrolysis: The ester linkage in the methacryloyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene or ethyl acetate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Corresponding quaternary ammonium salts with different anions.
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: Methacrylic acid and 4-methylpyridinium derivatives.
科学研究应用
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with ionic properties.
Biology: Investigated for its antimicrobial properties due to the presence of the quaternary ammonium group.
Medicine: Explored for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and hydrogels with enhanced mechanical and antibacterial properties
作用机制
The mechanism of action of 1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is primarily attributed to its quaternary ammonium structure. The positively charged pyridinium ion interacts with negatively charged microbial cell membranes, leading to disruption of membrane integrity and cell death. Additionally, the methacryloyloxy group allows for polymerization, forming networks that can encapsulate and immobilize microorganisms .
相似化合物的比较
Similar Compounds
Poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride): Similar structure with a trimethylammonium group instead of a pyridinium ion.
Poly([2-(methacryloyloxy)ethyl]trimethylammonium iodide): Similar structure with a trimethylammonium group and iodide counterion.
Poly([2-(methacryloyloxy)ethyl]trimethylammonium bromide): Similar structure with a trimethylammonium group and bromide counterion.
Uniqueness
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is unique due to the presence of the pyridinium ion, which imparts distinct chemical and biological properties. The pyridinium ion enhances the compound’s antimicrobial activity and allows for specific interactions with biological membranes, making it a valuable compound for various applications.
属性
分子式 |
C12H16INO2 |
|---|---|
分子量 |
333.16 g/mol |
IUPAC 名称 |
2-(4-methylpyridin-1-ium-1-yl)ethyl 2-methylprop-2-enoate;iodide |
InChI |
InChI=1S/C12H16NO2.HI/c1-10(2)12(14)15-9-8-13-6-4-11(3)5-7-13;/h4-7H,1,8-9H2,2-3H3;1H/q+1;/p-1 |
InChI 键 |
IGZDHSUXYCFGJQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C=C1)CCOC(=O)C(=C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/no-structure.png)

